molecular formula C21H23FN2O4 B4405086 N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide

N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide

Cat. No. B4405086
M. Wt: 386.4 g/mol
InChI Key: ACWPDNUUFNDQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOG is a hypoxia-mimetic agent that has been shown to activate hypoxia-inducible factor (HIF) pathways, which play a critical role in cellular adaptation to low oxygen levels.

Mechanism of Action

N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide acts as a hypoxia-mimetic agent by stabilizing HIF-1α, which is a key transcription factor that regulates the expression of genes involved in cellular adaptation to low oxygen levels. Under normoxic conditions, HIF-1α is rapidly degraded by the proteasome. However, under hypoxic conditions or in the presence of this compound, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia response elements (HREs) in the promoter regions of target genes and activates their transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of erythropoietin (EPO) production, angiogenesis, and cell survival. EPO is a hormone that stimulates the production of red blood cells and increases oxygen-carrying capacity. Angiogenesis is the process of forming new blood vessels, which increases oxygen supply to tissues. Cell survival is promoted through the upregulation of genes involved in anti-apoptosis and DNA repair.

Advantages and Limitations for Lab Experiments

N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide has several advantages and limitations for lab experiments. One advantage is its ability to mimic hypoxic conditions without the need for specialized equipment. This allows researchers to study the effects of hypoxia on cellular processes in a controlled environment. Another advantage is its stability and ease of use. This compound is a stable compound that can be easily dissolved in various solvents and added to cell culture media. One limitation is its potential toxicity at high concentrations. This compound has been shown to induce cell death at concentrations above 1 mM, which may limit its use in certain experiments. Another limitation is its specificity for HIF-1α. This compound may also activate other pathways that are unrelated to hypoxia, which may confound experimental results.

Future Directions

N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide has shown promising results in various fields of research, and future studies may focus on its potential therapeutic applications in diseases such as cancer, ischemia, and inflammation. One future direction may be to develop more selective hypoxia-mimetic agents that target specific isoforms of HIF. Another direction may be to investigate the effects of this compound on other cellular processes, such as autophagy and metabolism. Overall, this compound has the potential to be a valuable tool in scientific research and may lead to the development of novel therapeutic strategies for various diseases.

Scientific Research Applications

N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, ischemia, and inflammation. In cancer research, this compound has been shown to inhibit tumor growth through the activation of HIF pathways, which promote angiogenesis and increase oxygen supply to tumor cells. In ischemia research, this compound has been shown to protect against ischemic injury by inducing HIF-dependent gene expression, which promotes cell survival and tissue repair. In inflammation research, this compound has been shown to attenuate inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[3,5-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-14-11-16(23-21(26)17-5-3-4-6-18(17)22)12-15(2)20(14)28-13-19(25)24-7-9-27-10-8-24/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWPDNUUFNDQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide
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